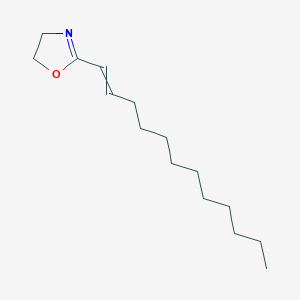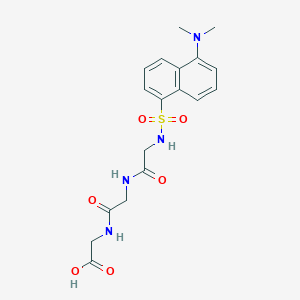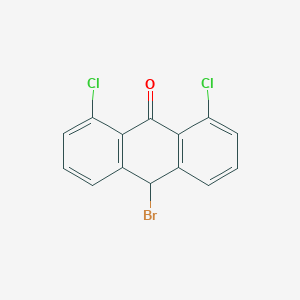![molecular formula C7H8ClN3OS B14490158 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 64028-46-2](/img/structure/B14490158.png)
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsive properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be achieved through regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction involves the use of alkenyl chlorides and alkaline alcoholic solutions of triazoles, conducted in boiling ethanol. The target sulfanyl ethers precipitate after cooling the reaction mixture .
Industrial Production Methods: Visible-light-mediated regioselective synthesis has been explored as a green chemistry approach for the production of thiazolo[3,2-b][1,2,4]triazoles . This method utilizes sustainable irradiation as the power source and water as the solvent, reducing the hazardous ecological footprints of organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one undergoes various chemical reactions, including electrophilic cyclization, halogenation, and Michael addition . These reactions are influenced by the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include alkenyl chlorides, alkaline alcoholic solutions, and visible-light-mediated catalysts . The reactions are typically conducted in boiling ethanol or under aqueous conditions .
Major Products: The major products formed from these reactions include various thiazolo[3,2-b][1,2,4]triazole derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with various molecular targets and pathways . The compound exerts its effects through electrophilic cyclization and radical-initiated mechanisms . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one include other thiazolo[3,2-b][1,2,4]triazoles and thiazolo[5,1-b][1,3]thiazines . These compounds share similar structural motifs and exhibit comparable biological activities .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its regioselective synthesis and green chemistry production methods further enhance its appeal for research and industrial applications .
Propriétés
Numéro CAS |
64028-46-2 |
|---|---|
Formule moléculaire |
C7H8ClN3OS |
Poids moléculaire |
217.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-ethyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-5-3-13-6-9-10(4-8)7(12)11(5)6/h3H,2,4H2,1H3 |
Clé InChI |
OWDFKOWOBFUOQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC2=NN(C(=O)N12)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
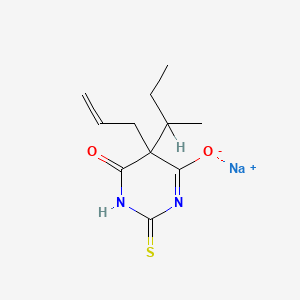
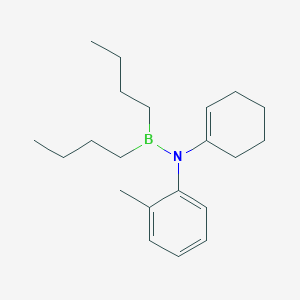
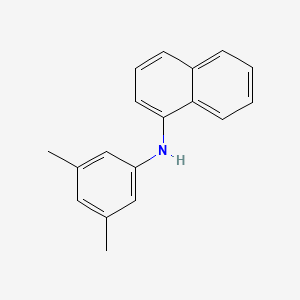
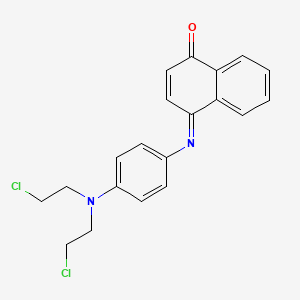
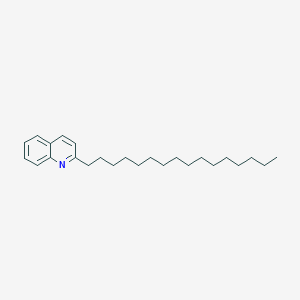

![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

